REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[I:13]N1C(=O)CCC1=O>C(O)(=O)C>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH:6]=[C:7]([I:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
185.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C=CC=NC2=C1F
|
Name
|
|
Quantity
|
505.4 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
927 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 hours at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
In a 3 L eggplant-shaped flask containing a stir bar
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
On the other hand, the filtrate was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resultant was subjected to extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
In addition, after the filtrate was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the thus obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (normal hexane:ethyl acetate)
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=C(C=NC2=C1F)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |